N-(2-methoxy-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C24H19N3O4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O4/c1-15-8-10-20-18(12-15)19(14-22(25-20)16-6-4-3-5-7-16)24(28)26-21-11-9-17(27(29)30)13-23(21)31-2/h3-14H,1-2H3,(H,26,28) |
InChI Key |
BLADRRUNFIWHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic pathway for this compound can be divided into three key segments:
- Quinoline core construction with pre-installed methyl and phenyl substituents.
- Functionalization of the C-4 position to introduce the carboxylic acid group.
- Amide bond formation between the quinoline-4-carboxylic acid derivative and 2-methoxy-4-nitroaniline.
Critical challenges include ensuring regioselectivity during quinoline annulation, avoiding undesired chlorination during acid chloride formation, and maintaining the stability of the nitro group under reaction conditions.
Quinoline Core Synthesis via Friedländer Annulation
The Friedländer annulation remains the most widely employed method for constructing the quinoline scaffold. For 6-methyl-2-phenylquinoline, the reaction involves condensing 2-amino-5-methylbenzaldehyde (A ) with benzylacetone (B ) under acidic conditions.
Reaction Conditions
- Catalyst : Concentrated HCl or polyphosphoric acid (PPA).
- Solvent : Ethanol or acetic acid.
- Temperature : Reflux (78–110°C).
- Yield : 68–82%.
Mechanistic Insight
The aldehyde group of A undergoes nucleophilic attack by the ketone enolate of B , followed by cyclodehydration to form the quinoline ring. The methyl group at position 6 arises from the methyl substituent on the benzaldehyde, while the phenyl group at position 2 originates from benzylacetone.
Table 1: Comparison of Friedländer Annulation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl | Ethanol | 78 | 68 |
| PPA | Acetic acid | 110 | 82 |
Introduction of the C-4 Carboxylic Acid Group
The carboxylic acid at position 4 is introduced via directed ortho-metalation (DoM) followed by carboxylation. This method leverages the directing ability of the quinoline nitrogen to achieve precise functionalization.
Procedure
- Lithiation : Treat 6-methyl-2-phenylquinoline with LDA (lithium diisopropylamide) at –78°C in THF.
- Carboxylation : Introduce CO₂ gas into the reaction mixture.
- Quenching : Acidify with HCl to isolate 6-methyl-2-phenylquinoline-4-carboxylic acid (C ).
Yield : 75–88%.
Key Consideration
Alternative methods, such as oxidation of a methyl group, are less feasible due to the stability issues of the quinoline core under strong oxidative conditions.
Acid Chloride Formation Using Oxalyl Chloride
Conversion of the carboxylic acid (C ) to the corresponding acid chloride (D ) is achieved under mild conditions to prevent chlorination of the quinoline ring.
Optimized Protocol
- Reagent : Oxalyl chloride (2.2 equiv).
- Catalyst : DMF (1 drop).
- Solvent : Anhydrous dichloromethane (DCM).
- Conditions : Stir at 0°C for 1 hour, then room temperature for 4 hours.
- Yield : 92–95%.
Advantage Over Thionyl Chloride
Oxalyl chloride minimizes side reactions, whereas thionyl chloride risks electrophilic aromatic substitution at the quinoline’s electron-rich positions.
Amide Coupling with 2-Methoxy-4-Nitroaniline
The final step involves reacting quinoline-4-carbonyl chloride (D ) with 2-methoxy-4-nitroaniline (E ) using a carbodiimide coupling agent.
Synthesis of 2-Methoxy-4-Nitroaniline ( E)
- Nitration of o-Methoxyaniline :
- Treat o-methoxyaniline with HNO₃ in H₂SO₄ at 0°C.
- Yield : 65%.
- Regioselectivity : The methoxy group directs nitration to the para position relative to the amine.
Coupling Reaction
- Reagents : D (1.0 equiv), E (1.2 equiv), EDC (1.5 equiv), HOBt (1.5 equiv).
- Solvent : Anhydrous DCM or DMF.
- Conditions : Stir at room temperature for 12–16 hours.
- Yield : 70–78%.
Table 2: Coupling Agent Efficiency
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DMF | 78 |
| DCC/HOBt | DCM | 72 |
Analytical Characterization and Validation
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).
- NMR :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, CONH), 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.98–7.45 (m, 8H, aromatic).
- ¹³C NMR : δ 165.2 (CONH), 152.1 (quinoline-C4), 148.6 (NO₂).
Mass Spectrometry
Challenges and Alternative Approaches
Challenge 1: Nitro Group Stability
The nitro group in E is sensitive to reducing conditions. This necessitates avoiding hydrogenation-based purification methods.
Challenge 2: Regioselectivity in Friedländer Annulation
Minor regioisomers may form if the ketone enolate attacks the benzaldehyde at alternative positions. Column chromatography is required for isolation.
Alternative Route: Suzuki-Miyaura Coupling For advanced derivatives, introducing the phenyl group via palladium-catalyzed coupling post-annulation has been explored but offers no yield advantage.
Chemical Reactions Analysis
Reduction of the Nitro Group
The electron-deficient nitro group undergoes selective reduction under catalytic hydrogenation or chemical reductant conditions. This reaction is critical for generating amine intermediates for further derivatization.
Reaction Conditions :
-
Catalytic Hydrogenation : H₂ (1–3 atm), 10% Pd/C, ethanol, 25–50°C, 6–12 hours .
-
Chemical Reduction : Zn/HCl or Fe/HCl, refluxing ethanol, 4–8 hours.
Product :
-
N-(2-methoxy-4-aminophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
-
Yield : 85–92% (Pd/C), 70–78% (Zn/HCl).
Characterization :
-
IR : Disappearance of NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹, ~1350 cm⁻¹); appearance of NH₂ peaks (~3400 cm⁻¹).
Hydrolysis of the Carboxamide Group
The carboxamide functionality can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further functionalization.
Reaction Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux, 12–24 hours.
-
Basic Hydrolysis : 4M NaOH, ethanol/water (1:1), reflux, 8–16 hours.
Product :
-
6-Methyl-2-phenylquinoline-4-carboxylic acid
-
Yield : 75–82% (acidic), 68–74% (basic).
Characterization :
Nucleophilic Aromatic Substitution (NAS)
The nitro group’s electron-withdrawing effect activates the aromatic ring for substitution at the para and ortho positions.
Reaction with Hydrazine :
-
Conditions : Hydrazine hydrate (excess), ethanol, reflux, 7–10 hours .
-
Product : 2-(4-Bromophenyl)quinoline-4-carbohydrazide (analogous reaction) .
Characterization :
Formation of Hydrazones and Schiff Bases
The carboxamide’s NH₂ group reacts with carbonyl compounds to form hydrazones, enhancing biological activity.
Reaction with Triethyl Orthoformate :
-
Conditions : Triethyl orthoformate (excess), ethanol, reflux, 6 hours .
-
Product : Ethyl-N-(2-(4-bromophenyl)quinoline-4-carbonyl)formohydrazonate (analogous product) .
Characterization :
Cross-Coupling Reactions
The quinoline core participates in palladium-catalyzed coupling reactions, enabling structural diversification.
Suzuki-Miyaura Coupling :
-
Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), DMF/H₂O (4:1), 80°C, 12 hours .
-
Product : 6-Methyl-2-(biphenyl)quinoline-4-carboxamide (analogous product).
-
Yield : 65–72%.
Characterization :
-
MS : Molecular ion peak at m/z 435.4 (M⁺).
-
HPLC : Purity >95%.
Electrophilic Substitution on the Quinoline Ring
The electron-rich 6-methylquinoline undergoes electrophilic substitution at the 3- and 8-positions.
Nitration :
-
Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours.
-
Product : N-(2-Methoxy-4-nitrophenyl)-6-methyl-3-nitro-2-phenylquinoline-4-carboxamide
-
Yield : 55–60%.
Characterization :
-
¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (new nitro group).
-
IR : New NO₂ stretches at ~1525 cm⁻¹, ~1355 cm⁻¹.
Mechanistic Insights
-
Nitro Reduction : Proceeds via adsorption of H₂ on Pd/C, followed by electron transfer to the nitro group, forming an amine .
-
Carboxamide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water; basic conditions deprotonate water, enhancing hydroxide’s nucleophilicity.
-
NAS : The nitro group activates the ring for nucleophilic attack, with hydrazine acting as the nucleophile .
This compound’s reactivity underscores its versatility in synthesizing bioactive derivatives, particularly in antimicrobial and anticancer research . Further studies should explore its catalytic asymmetric transformations and photochemical behavior.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Findings and Implications
Core Structure Impact: Quinoline derivatives (e.g., target compound) are associated with diverse bioactivities, while quinazoline analogs like nitromethaqualone exhibit CNS effects, underscoring the role of heterocycle choice . Dihydroquinoline derivatives () may offer metabolic stability advantages but require further pharmacological evaluation.
Substituent Effects: 6-Methyl vs. Nitro Group Positioning: The 4-nitro group in the target compound vs. 3-nitro in nitromethaqualone may alter steric interactions in target binding .
Synthetic Accessibility :
- High-yield hydrogenation methods (e.g., 97.4% in ) suggest efficient nitro-group reduction, while esterification () may require optimization for scalability .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a quinoline core substituted with a methoxy group and a nitrophenyl moiety, which are crucial for its biological activity. The structure can be represented as follows:
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated potent cytotoxicity against human cancer cell lines such as HeLa and A549, with IC50 values in the low micromolar range .
Case Study: Cytotoxic Evaluation
A study synthesized several 2-phenylquinoline-4-carboxamide derivatives and evaluated their activity against five cancer cell lines. Among these, compounds similar to this compound showed promising results, particularly against SK-OV-3 (ovarian cancer) and HCT116 (colon cancer) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7b | SK-OV-3 | 5.0 |
| 7b | HCT116 | 3.5 |
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a key role in inflammation.
In vitro studies suggest that these compounds inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects. The inhibition of inducible nitric oxide synthase (iNOS) and COX-2 protein expression has been observed in several studies .
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has been well-documented. Compounds similar to this compound have shown activity against various bacterial strains.
Case Study: Antimicrobial Screening
A recent evaluation highlighted the effectiveness of certain quinoline derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Q & A
Q. What are the common synthetic routes for N-(2-methoxy-4-nitrophenyl)-6-methyl-2-phenylquinoline-4-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the construction of the quinoline core. A quinoline derivative (e.g., 6-methyl-2-phenylquinoline-4-carboxylic acid) is first synthesized, followed by coupling with 2-methoxy-4-nitroaniline via carbodiimide-mediated amidation. Key intermediates include the quinoline-4-carbonyl chloride and the nitro-substituted aniline derivative. Reaction conditions (e.g., anhydrous DMF as solvent, controlled temperature at 0–5°C for amidation) are critical to avoid side reactions like hydrolysis .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : - and -NMR are used to confirm substituent positions and stereochemistry. For example, aromatic protons in the methoxy and nitro groups show distinct splitting patterns (e.g., δ 8.08 ppm for quinoline protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peaks).
- X-ray crystallography : Determines crystal packing and intermolecular interactions, crucial for understanding solid-state reactivity .
Q. What are the primary chemical reactions this compound undergoes under standard laboratory conditions?
- Oxidation : The nitro group can be reduced to an amine using catalytic hydrogenation (Pd/C, H), forming N-(2-methoxy-4-aminophenyl)-6-methyl-2-phenylquinoline-4-carboxamide .
- Substitution : The methoxy group may undergo nucleophilic displacement with strong bases (e.g., NaOH in ethanol) to introduce hydroxyl or other functional groups .
- Photochemical reactions : The nitro group can participate in photoinduced electron transfer, relevant in studies of redox-active materials .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
SHELX programs (e.g., SHELXL for refinement) enable precise modeling of electron density maps, particularly for disordered nitro or methoxy groups. For example, anisotropic displacement parameters refine the orientation of the nitrophenyl moiety, while hydrogen bonding networks (e.g., between the carboxamide and quinoline nitrogen) are validated using difference Fourier maps. The software’s robustness in handling twinned or high-resolution data makes it ideal for complex aromatic systems .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) minimizes side products.
- Catalytic optimization : Using DMAP (4-dimethylaminopyridine) as a catalyst during amidation improves coupling efficiency .
- Temperature control : Maintaining sub-ambient temperatures (−20°C) during nitro group introduction prevents premature reduction .
Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?
Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity. For instance, the electron-deficient nitro group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Charge distribution maps reveal polarization in the carboxamide bond, guiding derivatization strategies for enhanced bioactivity .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from assay conditions (e.g., solvent polarity affecting compound solubility). Standardizing protocols (e.g., broth microdilution in DMSO/PBS) and using isogenic mutant strains (e.g., efflux pump-deficient bacteria) can isolate target-specific effects .
Q. How do structural modifications (e.g., halogen substitution) influence this compound’s biological activity?
Replacing the methoxy group with electron-withdrawing substituents (e.g., Cl) enhances membrane permeability, as shown in cytotoxicity assays against HeLa cells. Conversely, methyl groups at the quinoline 6-position improve metabolic stability in hepatic microsomal studies. Structure-activity relationship (SAR) models are validated via combinatorial libraries and 3D-QSAR analysis .
Methodological Notes
- Data contradiction analysis : Cross-validate NMR and MS data with crystallographic results to resolve stereochemical ambiguities.
- Experimental design : Use fractional factorial designs to optimize reaction parameters (e.g., solvent, catalyst loading) while minimizing resource use.
- Safety protocols : Refer to safety data sheets (SDS) for handling nitroaromatics (e.g., PPE requirements, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
